N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide
Description
N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N4O/c19-18(20,21)14-23-8-5-11-25(13-12-23)17(26)22-15-6-1-2-7-16(15)24-9-3-4-10-24/h1-2,6-7H,3-5,8-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJBQYCELZWUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)N3CCCN(CC3)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the diazepane ring through cyclization reactions under specific conditions such as elevated temperatures and the presence of catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and advanced purification techniques like chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoroethyl group, in particular, may play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2-pyrrolidin-1-ylphenyl)-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide: shares similarities with other diazepane derivatives and compounds containing trifluoroethyl groups.
This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its structural complexity and the presence of the trifluoroethyl group, which can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
